![molecular formula C10H9N3O2 B1588772 5-Phenylisoxazole-3-carbohydrazide CAS No. 90946-22-8](/img/structure/B1588772.png)
5-Phenylisoxazole-3-carbohydrazide
Overview
Description
5-Phenylisoxazole-3-carbohydrazide is a research chemical . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has been studied for its potential as a monoamine oxidase B inhibitor, which could make it a potential drug candidate for the treatment of Parkinson’s disease .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the cyclization of an intermediate with NH2OH·HCl in refluxing methanolic conditions for 2–3 hours, yielding methyl 5-phenylisoxazole-3-carboxylate. This is then reacted with hydrazine hydrate in refluxing methanolic conditions for 3–5 hours to yield this compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C10H9N3O2 . The molecular weight is 203.20 .Chemical Reactions Analysis
This compound has been studied for its inhibitory activity against monoamine oxidase B (MAO-B). Most of the compounds in the series of phenyl substituted isoxazole carbohydrazides exhibited potent inhibitory activity against MAO-B .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are represented by the empirical formula C10H9N3O2 . The molecular weight is 203.20 .Scientific Research Applications
Antiviral and Cytotoxic Activities
5-Phenylisoxazole-3-carbohydrazide derivatives have shown potential in antiviral and cytotoxic applications. For instance, some derivatives demonstrated significant activity against Herpes simplex type-1 (HSV-1), with one compound reducing viral plaques by 69% (Dawood et al., 2011).
Immunosuppressive Properties
Research into isoxazole derivatives, including those related to this compound, has revealed notable immunosuppressive properties. These compounds inhibited the proliferation of human peripheral blood mononuclear cells and showed varying degrees of toxicity against specific cell lines. One compound, in particular, demonstrated strong antiproliferative activity and inhibited tumor necrosis factor production, suggesting a proapoptotic action (Mączyński et al., 2018).
Antimicrobial and Antitubercular Activity
Isoxazole derivatives, including this compound, have been synthesized and evaluated for their antimicrobial and antitubercular activities. Some of these compounds displayed good antibacterial properties against various pathogens like E. coli and S. aureus, and also showed active antitubercular agents against M. tuberculosis (Shingare et al., 2018).
Potential Antiparkinson Agents
Derivatives of this compound have been identified as potential antiparkinson agents. These derivatives selectively inhibited monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. One such derivative showed promising results in preventing neurotoxicity in a Parkinson's disease mouse model (Agrawal & Mishra, 2019).
Vibrational Spectroscopic Investigations
Vibrational spectroscopic studies have been conducted on derivatives of this compound, which are of industrial and biological importance. These studies provide insights into the molecular structure and reactivity, enhancing our understanding of these compounds (Pillai et al., 2017).
Xanthine Oxidase Inhibitors
Certain derivatives of this compound have been synthesized and evaluated as xanthine oxidase inhibitors. These compounds showed potential with potency levels in the micromolar/submicromolar range, indicating their use in the treatment of diseases like gout (Wang et al., 2010).
Antifungal Agricultural Agents
Novel derivatives of this compound have been explored as antifungal agents in agriculture, showing significant inhibitory effects against various fungi and oomycetes. These compounds, with their potent antifungal properties, could be potential candidates for addressing plant microbial infections (Wu et al., 2019).
Mechanism of Action
Target of Action
The primary target of 5-Phenylisoxazole-3-carbohydrazide is the monoamine oxidase (MAO) enzymes . These enzymes are responsible for the metabolism of dietary amines and neurotransmitters, as well as the oxidation of several xenobiotics . They are preferentially present in the outer mitochondrial membrane of neurons, glia, and many other mammalian cells .
Mode of Action
This compound interacts with its target, the MAO enzymes, by inhibiting their activity . This inhibition halts the metabolism of monoamine neurotransmitters, thus improving their concentration in the nerve terminals . The compound exhibits potent inhibitory activity against MAO-B .
Biochemical Pathways
The inhibition of MAO enzymes by this compound affects the oxidative deamination of monoamines . This process usually leads to the generation of ammonia, corresponding aldehyde, and H2O2, which generates toxic hydroxyl radical leading to further aggravation of neurodegeneration . By inhibiting this process, this compound can potentially mitigate neurodegenerative effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of the oxidative deamination of monoamines . This results in an increased concentration of monoamine neurotransmitters in the nerve terminals , which could potentially alleviate symptoms of conditions like Parkinson’s disease .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-phenyl-1,2-oxazole-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-12-10(14)8-6-9(15-13-8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHLFCQJZLLQDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429428 | |
Record name | 5-phenylisoxazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90946-22-8 | |
Record name | 5-phenylisoxazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenylisoxazole-3-carboxylic acid hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Phenylisoxazole-3-carbohydrazide interact with monoamine oxidase (MAO) to exert its potential antiparkinson effects?
A: The research paper titled "Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity and docking studies" [, ] likely investigates the inhibitory action of this compound and its derivatives on MAO. MAO is an enzyme involved in the breakdown of dopamine, a neurotransmitter crucial for motor control. By inhibiting MAO, these compounds could potentially increase dopamine levels in the brain, alleviating Parkinson's disease symptoms. The study likely explores the binding interactions of this compound within the active site of MAO using docking studies to understand its mechanism of action.
Q2: What structural modifications of this compound were explored in the study, and how did these changes impact its MAO inhibitory activity?
A: The study likely explores the structure-activity relationship (SAR) by synthesizing and evaluating various derivatives of this compound [, ]. These modifications could involve changes to the phenyl ring, the isoxazole ring, or the carbohydrazide moiety. By comparing the MAO inhibitory activity of these derivatives, the researchers aim to identify the structural features crucial for potent and selective inhibition, paving the way for the development of more effective antiparkinson agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.